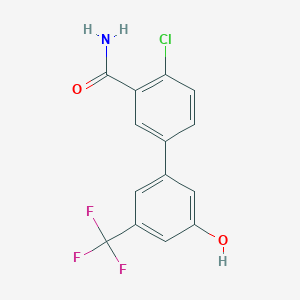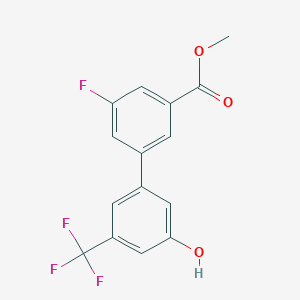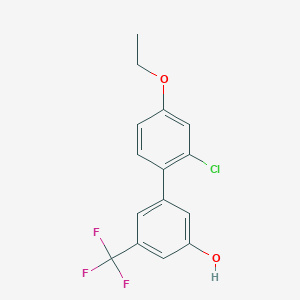
5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol, 95% (5-TFMP-3-TFMP), is a synthetic molecule commonly used in scientific research. It is a white powder with a melting point of 162-163 °C and a boiling point of >300 °C. It is soluble in most organic solvents and is stable in aqueous solutions. 5-TFMP-3-TFMP has a wide range of applications in scientific research due to its unique chemical structure and properties.
Scientific Research Applications
5-TFMP-3-TFMP has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds such as antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the synthesis of polymers and other materials for use in biomedical applications. 5-TFMP-3-TFMP has also been used in organic synthesis and drug discovery.
Mechanism of Action
The mechanism of action of 5-TFMP-3-TFMP is not yet fully understood. However, it is believed to act as an electrophile in organic synthesis and can react with nucleophiles such as amines and thiols to form covalent bonds. It can also act as a catalyst in certain reactions, promoting the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFMP-3-TFMP are not yet fully understood. However, it is known to be non-toxic and non-irritating. It has been shown to have no mutagenic or carcinogenic effects in animal studies.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-TFMP-3-TFMP in laboratory experiments is its stability in aqueous solutions. It is also relatively non-toxic and non-irritating, making it safe for use in laboratory settings. However, it can be difficult to obtain in large quantities, and its reactivity can vary depending on the reaction conditions.
Future Directions
There are many potential future directions for 5-TFMP-3-TFMP research. These include further investigation into its mechanism of action and its biochemical and physiological effects. It could also be used in the development of new materials or drugs. Additionally, further research into its synthesis and reactivity could lead to improved methods for its production and use.
Synthesis Methods
5-TFMP-3-TFMP can be synthesized in a two-step process. First, 4-trifluoromethoxyphenol is reacted with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the intermediate, 4-trifluoromethoxyphenyl trifluoromethanesulfonate. This intermediate is then reacted with 3-trifluoromethylphenol in the presence of a base to form 5-TFMP-3-TFMP.
properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)10-5-9(6-11(21)7-10)8-1-3-12(4-2-8)22-14(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLJBFLNQSWKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686736 |
Source


|
| Record name | 4'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Trifluoromethoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261576-46-8 |
Source


|
| Record name | 4'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














